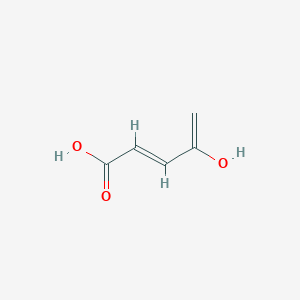
(2E)-4-hydroxypenta-2,4-dienoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4-hydroxypenta-2,4-dienoic acid (HPD) is a naturally occurring compound that is found in various plant species. It is a polyunsaturated fatty acid that has been studied extensively for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
(2E)-4-hydroxypenta-2,4-dienoic Acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. (2E)-4-hydroxypenta-2,4-dienoic Acid has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of (2E)-4-hydroxypenta-2,4-dienoic Acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in inflammation and cancer cell growth. (2E)-4-hydroxypenta-2,4-dienoic Acid has also been shown to activate certain signaling pathways that are involved in cell survival and growth.
Efectos Bioquímicos Y Fisiológicos
(2E)-4-hydroxypenta-2,4-dienoic Acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and other enzymes that are involved in the inflammatory response. (2E)-4-hydroxypenta-2,4-dienoic Acid has also been shown to induce apoptosis (cell death) in cancer cells by activating certain signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2E)-4-hydroxypenta-2,4-dienoic Acid in lab experiments is that it is a naturally occurring compound that is found in many plant species. This makes it relatively easy to obtain and study. However, one limitation is that (2E)-4-hydroxypenta-2,4-dienoic Acid is not very stable and can degrade quickly, which can make it difficult to work with.
Direcciones Futuras
There are many potential future directions for research on (2E)-4-hydroxypenta-2,4-dienoic Acid. One area of interest is the development of new drugs that are based on (2E)-4-hydroxypenta-2,4-dienoic Acid. Another area of interest is the study of (2E)-4-hydroxypenta-2,4-dienoic Acid in combination with other compounds to see if it can enhance their therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of (2E)-4-hydroxypenta-2,4-dienoic Acid and its potential applications in the treatment of various diseases.
Métodos De Síntesis
(2E)-4-hydroxypenta-2,4-dienoic Acid can be synthesized from linoleic acid, which is an essential fatty acid found in many plant oils. The synthesis involves the oxidation of linoleic acid using potassium permanganate in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain (2E)-4-hydroxypenta-2,4-dienoic Acid.
Propiedades
Número CAS |
144878-34-2 |
|---|---|
Nombre del producto |
(2E)-4-hydroxypenta-2,4-dienoic Acid |
Fórmula molecular |
C5H6O3 |
Peso molecular |
114.1 g/mol |
Nombre IUPAC |
(2E)-4-hydroxypenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3,6H,1H2,(H,7,8)/b3-2+ |
Clave InChI |
JBZOAXSIWKRREW-NSCUHMNNSA-N |
SMILES isomérico |
C=C(/C=C/C(=O)O)O |
SMILES |
C=C(C=CC(=O)O)O |
SMILES canónico |
C=C(C=CC(=O)O)O |
Sinónimos |
2,4-Pentadienoic acid, 4-hydroxy-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



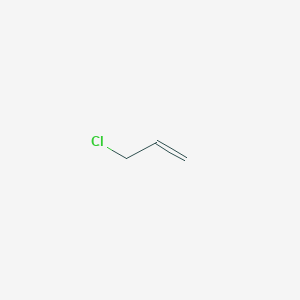
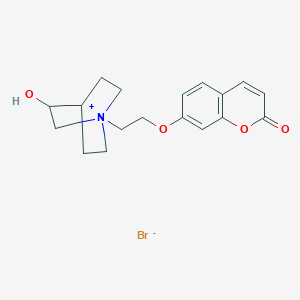
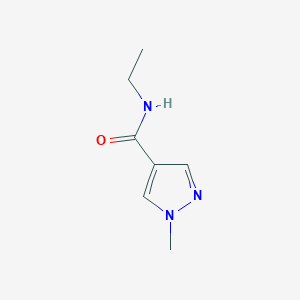

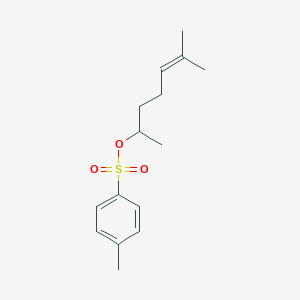
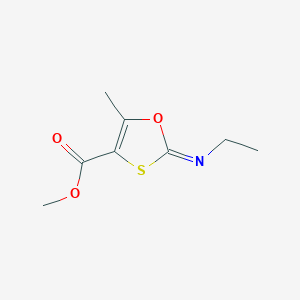
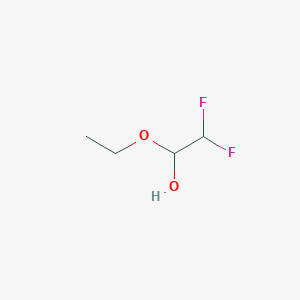
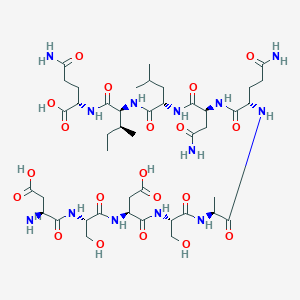
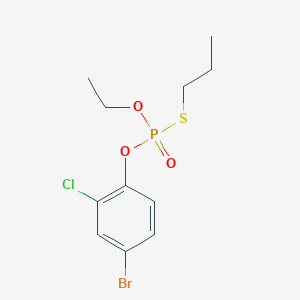
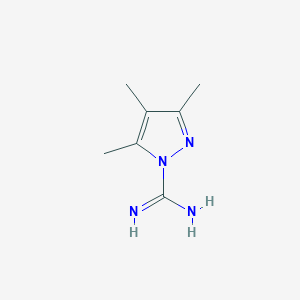
![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)
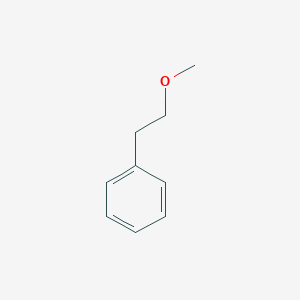

![2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B124566.png)